REACTION_CXSMILES
|
C(=O)=O.[Cr:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Na+:9].[Na+].[C:11](=[O:14])([OH:13])[OH:12]>>[Cr:4]([O:8][Cr:4]([O-:7])(=[O:6])=[O:5])([O-:7])(=[O:6])=[O:5].[C:11](=[O:12])([O-:14])[OH:13].[Na+:9] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
Na2CrO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |